Binding Affinity Differentiation: PROTAC BRD9-Binding Moiety 5 IC50 = 4.20 μM Compared to dBRD9 (IC50 = 56.6 nM) and VZ185 (DC50 = 1.8 nM)
PROTAC BRD9-binding moiety 5 demonstrates an IC50 of 4.20 μM (4,200 nM) for BRD9 binding as a standalone warhead . In contrast, the fully assembled PROTAC degrader dBRD9—which incorporates the BRD9 inhibitor BI 7273 conjugated to pomalidomide—exhibits an IC50 of 56.6 nM in MOLM-13 cells, representing approximately 74-fold higher apparent target engagement potency . This difference reflects the catalytic, substoichiometric mechanism of PROTACs wherein the degrader can achieve functional knockdown at concentrations far below the binary binding Kd of the warhead alone [1]. Moiety 5's binding affinity falls within the expected range for a PROTAC warhead and provides a defined baseline for quantifying degradation efficiency improvements upon conjugation.
| Evidence Dimension | BRD9 target binding affinity / engagement potency |
|---|---|
| Target Compound Data | IC50 = 4.20 μM (4,200 nM) |
| Comparator Or Baseline | dBRD9 (fully assembled PROTAC): IC50 = 56.6 nM |
| Quantified Difference | dBRD9 exhibits approximately 74-fold greater apparent potency than the warhead alone |
| Conditions | Target compound: standalone binding assay; Comparator: MOLM-13 AML cell line |
Why This Matters
Understanding the quantitative gap between warhead binding affinity and degrader potency informs rational PROTAC design and enables accurate benchmarking of conjugation efficiency.
- [1] Zoppi V, et al. J Med Chem. 2019;62(2):699-726. View Source
